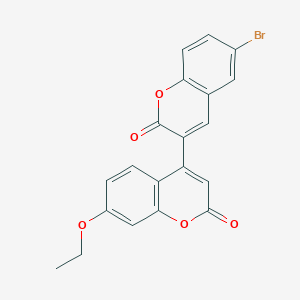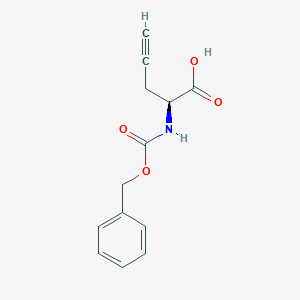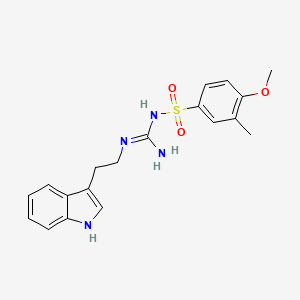
N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide
Descripción general
Descripción
N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide, also known as AG490, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. AG490 belongs to the class of Janus kinase (JAK) inhibitors, which are known to target the JAK-STAT signaling pathway.
Mecanismo De Acción
N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide targets the JAK-STAT signaling pathway by inhibiting the activity of JAK kinases. JAK kinases are involved in the phosphorylation and activation of STAT proteins, which play a crucial role in cell growth, differentiation, and survival. By inhibiting JAK kinases, N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide prevents the activation of STAT proteins and downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer, N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of genes involved in cell proliferation and survival. In autoimmune diseases, N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to suppress the production of cytokines, which are involved in the immune response. Inflammation is also associated with the JAK-STAT signaling pathway, and N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to reduce inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments. It is a potent and selective JAK kinase inhibitor, which makes it a useful tool for studying the JAK-STAT signaling pathway. It has also been extensively studied in various animal models and has shown promising results in preclinical studies. However, N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. It also has some off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide. One direction is the development of more potent and selective JAK kinase inhibitors. Another direction is the investigation of the potential therapeutic applications of N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide in various diseases, including cancer, autoimmune diseases, and inflammation. Furthermore, the combination of N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide with other drugs or therapies could also be explored to enhance its efficacy. Finally, the development of better delivery methods for N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide could also improve its clinical utility.
Aplicaciones Científicas De Investigación
N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammation. In cancer, N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the JAK-STAT signaling pathway. In autoimmune diseases, N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to suppress the immune response by inhibiting the production of cytokines. Inflammation is also associated with the JAK-STAT signaling pathway, and N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to reduce inflammation in various animal models.
Propiedades
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxy-3-methylphenyl)sulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13-11-15(7-8-18(13)26-2)27(24,25)23-19(20)21-10-9-14-12-22-17-6-4-3-5-16(14)17/h3-8,11-12,22H,9-10H2,1-2H3,(H3,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDRHYRCTPDQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(=NCCC2=CNC3=CC=CC=C32)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



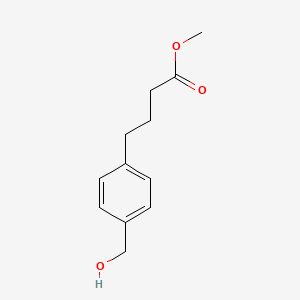
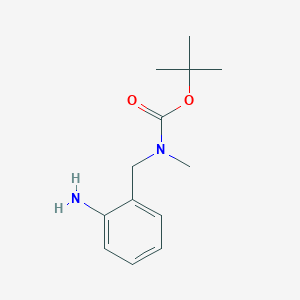
![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3290926.png)
![N-(3-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3290929.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide](/img/structure/B3290942.png)
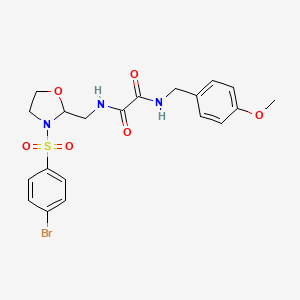
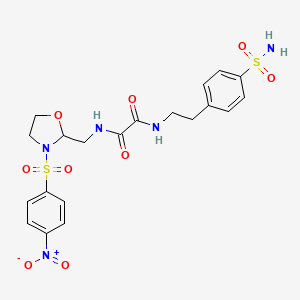
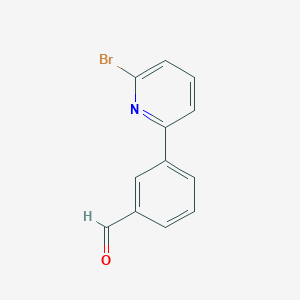
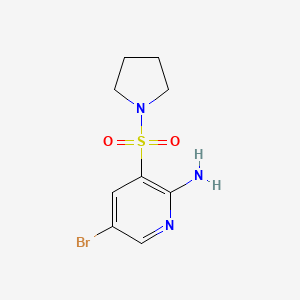
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3290981.png)
![3,4,5-trimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3290985.png)
![N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide](/img/structure/B3290986.png)
